2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
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Description
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H18ClFN2O3 and its molecular weight is 376.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity :
- Patel and Patel (2010) synthesized compounds related to the structure of interest, which were screened for antifungal and antibacterial activities. Their findings suggest potential applications in developing new antimicrobial agents (Patel & Patel, 2010).
Antipathogenic Properties :
- Limban et al. (2011) studied thiourea derivatives, including compounds similar to the chemical , for their interaction with bacterial cells. These compounds showed significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Cancer Research and Kinase Inhibition :
- Schroeder et al. (2009) identified N-substituted benzamides as potent and selective inhibitors of the Met kinase superfamily, which is significant in cancer research and treatment (Schroeder et al., 2009).
Synthesis of Gefitinib :
- Jin et al. (2005) explored the synthesis of Gefitinib, a drug used in cancer treatment. This research highlights the potential role of related compounds in synthesizing clinically significant drugs (Jin, Chen, Zou, Shi, & Ren, 2005).
Herbicidal Activity :
- Li et al. (2008) synthesized a compound structurally similar to the chemical and tested its herbicidal activity, finding it effective against barnyard grass (Li, Wang, Li, & Song, 2008).
Positron Emission Tomography (PET) Imaging :
- Tu et al. (2007) developed fluorine-containing benzamide analogs for PET imaging of solid tumors, indicating the utility of related compounds in medical imaging and diagnosis (Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, & Mach, 2007).
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c1-26-16-9-8-12(11-15(16)23-10-3-2-7-17(23)24)22-19(25)18-13(20)5-4-6-14(18)21/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZLMCKHDPIMED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.